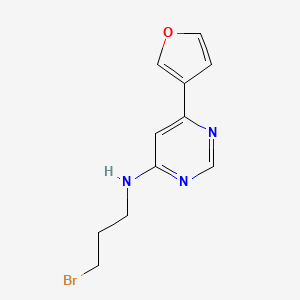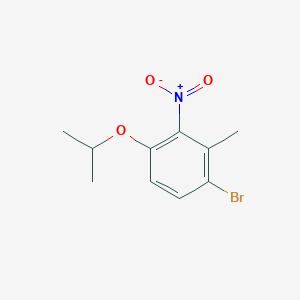
2-(3-Fluoropyrrolidin-1-yl)aniline
Vue d'ensemble
Description
2-(3-Fluoropyrrolidin-1-yl)aniline is a fluorinated pyrrolidine derivative . The dihedral angle between the best planes of the benzene and pyrrolidine rings is 62.6° . The crystal packing features intermolecular N-H⋯F hydrogen bonds .
Synthesis Analysis
The synthesis of fluorinated pyrrolidine derivatives like this compound has been studied . Asymmetric syntheses of enantiopure trans-3,4-difluoropyrrolidines have been prepared by the introduction of fluorine at both centers in a single operation using catalysts whose chirality depends on organofluorine asymmetry .Molecular Structure Analysis
In the molecular structure of this compound, the dihedral angle between the best planes of the benzene and pyrrolidine rings is 62.6° . The crystal packing features intermolecular N-H⋯F hydrogen bonds .Physical And Chemical Properties Analysis
This compound is a fluorinated pyrrolidine derivative . It is slightly soluble in water and sometimes freely soluble in chemicals such as alcohol and ether . This organic compound tends to darken when exposed to air and light .Applications De Recherche Scientifique
Antimicrobial Activities
Compounds derived from 3-Fluoro-4-(4-phenylpiperazin-l-yl)aniline, through synthesis and treatment processes, have shown high anti-Mycobacterium smegmatis activity. These compounds, including Schiff bases, thiourea derivatives, thiazolidinone, thiazoline derivatives, carbothioamide derivative, 1,2,4-triazole, 1,3,4-thiadiazole, and 1,3-thiazolidinone derivatives, were evaluated for their antimicrobial effectiveness (Yolal et al., 2012).
Fluorescent Materials
The synthesis of highly fluorescent Boranil complexes by complexing Anils (aniline-imines) with boron(III) precursors resulted in Boranils with excellent quantum yields up to 90%. These compounds, upon further chemistry, can be grafted with photoactive modules acting as energy antennae for fluorescent materials (Frath et al., 2011).
Corrosion Inhibition
Ortho-substituted anilines, including 2-fluoroaniline, have been studied for their potential use as copper corrosion inhibitors in acidic environments. Their effectiveness increases with concentration, suggesting a relationship between structure and inhibition efficiency (Khaled & Hackerman, 2004).
Ligations for Biomolecular Labeling
Aniline catalysis activates aromatic aldehydes toward amine nucleophiles, enabling rapid and high-yielding ligations. This method allows for efficient labeling of peptides and proteins at neutral pH without excess components, offering a promising approach for biomolecular labeling (Dirksen & Dawson, 2008).
Safety and Hazards
Aniline compounds are known to be toxic and can cause harm if inhaled, swallowed, or in contact with skin . They may cause an allergic skin reaction, serious eye damage, and are suspected of causing genetic defects and cancer . They can also cause damage to organs through prolonged or repeated exposure .
Mécanisme D'action
Target of Action
Similar compounds have been reported to target the voltage-gated sodium channels, specifically nav17 and Nav18 . These channels play a crucial role in the generation and conduction of action potentials in neurons, making them attractive targets for the treatment of pain .
Mode of Action
Compounds with similar structures have been reported to block nav17 and Nav18 channels . By blocking these channels, the compound could potentially inhibit the propagation of action potentials, thereby reducing the perception of pain.
Pharmacokinetics
The presence of fluorine in the molecule could potentially influence these properties . Fluorine is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds .
Result of Action
Based on its potential interaction with voltage-gated sodium channels, it could potentially alter neuronal excitability and signal transmission, leading to a reduction in the perception of pain .
Propriétés
IUPAC Name |
2-(3-fluoropyrrolidin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2/c11-8-5-6-13(7-8)10-4-2-1-3-9(10)12/h1-4,8H,5-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPXSCAVRTVOMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1F)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




amine](/img/structure/B1531582.png)
![(Butan-2-yl)[(1-fluorocyclopentyl)methyl]amine](/img/structure/B1531583.png)
![1-[(3R,4S)-4-fluorooxolan-3-yl]piperazine](/img/structure/B1531585.png)

![1-[(1-fluorocyclopentyl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B1531587.png)
![1-[(1-Fluorocyclopentyl)methyl]-1,4-diazepane](/img/structure/B1531588.png)

![1-[(4-Cyclobutylpiperazin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1531592.png)
![(1r,4r)-N-[(1-fluorocyclopentyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1531595.png)



